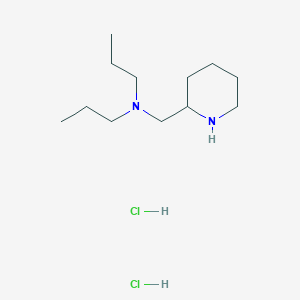

n-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride

Description

Historical Development of Piperidine Derivatives

The historical foundation of piperidine chemistry traces back to the pioneering work of the 19th century, when Scottish chemist Thomas Anderson first reported piperidine in 1850, followed independently by French chemist Auguste Cahours in 1852. Both researchers achieved piperidine synthesis through the reaction of piperine with nitric acid, establishing the fundamental methodological approach that would influence subsequent piperidine derivative development. This initial discovery marked the beginning of extensive research into piperidine-containing compounds, eventually leading to the sophisticated derivatives observed in contemporary chemistry.

The evolution of piperidine derivative synthesis has progressed significantly since these early discoveries, with industrial production methods now employing hydrogenation of pyridine over molybdenum disulfide catalysts. The development of N-(2-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride represents a culmination of decades of advancement in synthetic methodology, demonstrating the sophisticated structural modifications possible within the piperidine framework. Modern synthetic approaches have enabled the creation of highly functionalized piperidine derivatives that exhibit enhanced chemical properties and expanded application potential.

Recent advances in piperidine derivative synthesis have incorporated various catalytic systems and reaction methodologies, including metal-catalyzed hydrogenation processes and organocatalytic transformations. These developments have facilitated the creation of increasingly complex piperidine-based structures, with N-(2-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride exemplifying the level of structural sophistication achievable through modern synthetic chemistry. The compound's dihydrochloride salt formation represents a common strategy for enhancing chemical stability and handling characteristics in piperidine derivatives.

Nomenclature and Classification Systems

The systematic nomenclature of N-(2-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex nitrogen-containing heterocyclic compounds. The compound is officially designated under Chemical Abstracts Service number 1220018-78-9, with the systematic name 2-Piperidinemethanamine, N,N-dipropyl-, hydrochloride (1:2). This nomenclature system accurately reflects the compound's structural features, including the piperidine ring positioning, methylene bridge connection, and dipropyl substitution pattern.

Alternative nomenclature systems classify this compound as N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine dihydrochloride, emphasizing the specific positional relationships within the molecular structure. The naming convention clearly indicates the presence of two propyl groups attached to the nitrogen atom, connected through a methylene bridge to the second position of the piperidine ring. The dihydrochloride designation specifies the salt form, indicating the presence of two hydrochloride molecules associated with the base amine structure.

The molecular formula C₁₂H₂₈Cl₂N₂ accurately represents the compound's atomic composition, with a molecular weight of 271.27 grams per mole. This formula encompasses the twelve carbon atoms from the piperidine ring, methylene bridge, and two propyl chains, along with the two nitrogen atoms and two chloride ions from the dihydrochloride salt formation. The systematic classification places this compound within the broader category of tertiary amine derivatives with heterocyclic nitrogen-containing ring systems.

Structural Significance in Nitrogen-Containing Heterocycles

The structural architecture of N-(2-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride exemplifies the sophisticated molecular design possible within nitrogen-containing heterocyclic systems. The compound features a six-membered piperidine ring containing five methylene bridges and one amine bridge, representing the fundamental structural motif common to numerous biologically active compounds. This heterocyclic framework provides conformational flexibility while maintaining structural integrity, enabling diverse chemical interactions and potential biological activities.

The piperidine ring system demonstrates remarkable structural versatility, with the nitrogen atom serving as both a hydrogen bond acceptor and donor, depending on its protonation state. In N-(2-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride, the tertiary amine character of the additional nitrogen center creates a complex electronic environment that influences the compound's chemical reactivity and physical properties. The dihydrochloride salt formation enhances water solubility while stabilizing the molecular structure through ionic interactions.

The methylene bridge connecting the piperidine ring to the dipropylamine moiety creates a flexible linker that allows conformational adjustments while maintaining structural connectivity. This architectural feature enables the compound to adopt various three-dimensional conformations, potentially influencing its interaction patterns with other molecular systems. The presence of two propyl chains attached to the terminal nitrogen atom contributes to the compound's lipophilic character while providing additional sites for potential chemical modifications.

| Structural Feature | Description | Significance |

|---|---|---|

| Piperidine Ring | Six-membered saturated heterocycle | Provides conformational flexibility and hydrogen bonding capability |

| Methylene Bridge | Single carbon connector | Enables conformational adjustability between ring and chain components |

| Dipropyl Substitution | Two three-carbon alkyl chains | Contributes to lipophilic character and steric environment |

| Dihydrochloride Salt | Two associated hydrochloride molecules | Enhances water solubility and structural stability |

Relationship to Known Piperidine-Based Compounds

N-(2-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride shares fundamental structural characteristics with numerous established piperidine-based compounds, positioning it within a well-characterized chemical family. The piperidine structural motif appears in over twenty classes of pharmaceutical compounds and natural alkaloids, demonstrating the widespread significance of this heterocyclic framework in chemical and biological systems. This compound's structural relationship to known piperidine derivatives provides valuable insights into its potential chemical behavior and interaction patterns.

Comparative analysis with related compounds such as 3-(Piperidin-2-yl)propan-1-amine dihydrochloride reveals structural similarities in the piperidine ring positioning and salt formation patterns. However, the distinctive dipropylamine substitution in N-(2-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride creates unique electronic and steric environments that differentiate it from simpler piperidine derivatives. The compound's structural complexity places it among the more sophisticated examples of piperidine-based synthetic chemistry.

The relationship to naturally occurring piperidine-containing alkaloids provides additional context for understanding this compound's structural significance. Natural piperidine derivatives such as piperine from black pepper and lobeline from Indian tobacco demonstrate the biological relevance of the piperidine framework. While N-(2-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride represents a synthetic achievement rather than a natural product, its structural foundation connects it to this broader family of biologically significant compounds.

Recent advances in piperidine derivative synthesis have produced numerous compounds sharing structural features with N-(2-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride, including various substituted piperidines, spiropiperidines, and condensed piperidine systems. These developments have expanded the available chemical space within piperidine chemistry, creating opportunities for discovering compounds with enhanced properties and novel applications. The compound's position within this expanding chemical landscape demonstrates the continued relevance and potential of piperidine-based molecular design.

| Related Compound Class | Structural Relationship | Key Differences |

|---|---|---|

| Simple Piperidine Derivatives | Shared heterocyclic core | Enhanced substitution complexity |

| Natural Piperidine Alkaloids | Common structural motif | Synthetic versus natural origin |

| Substituted Piperidines | Similar functionalization patterns | Specific dipropylamine substitution |

| Piperidine Dihydrochlorides | Identical salt formation | Unique substituent arrangement |

Properties

IUPAC Name |

N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2.2ClH/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12;;/h12-13H,3-11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACULDMTKGCEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1CCCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Derivatives

The most common approach involves nucleophilic substitution reactions where piperidine acts as a nucleophile, reacting with suitable alkyl halides or related electrophiles to introduce the desired side chains.

Reductive Amination Approach

An alternative involves reductive amination, where a primary amine reacts with an aldehyde or ketone intermediate, followed by reduction.

Industrial Production Methods

Industrial synthesis emphasizes scalability, cost-efficiency, and environmental considerations:

- Continuous Flow Reactors: Used for alkylation steps to improve yield and control over reaction parameters.

- Solvent Recycling: Ethanol or methanol used as solvents are recovered and reused.

- Catalyst Recovery: Catalysts such as potassium carbonate are recovered for reuse, minimizing waste.

Process Flow Diagram

Piperidine + Formaldehyde → 2-(Chloromethyl)piperidine

↓

Reaction with n-propyl-1-propanamine (alkylation)

↓

Isolation & purification

↓

Crystallization of dihydrochloride salt

Data Tables and Reaction Parameters

Research Findings and Optimization Strategies

Yield Enhancement

- Use of excess alkylating agent improves conversion efficiency.

- Temperature control during alkylation minimizes side reactions.

- Purification via recrystallization from ethanol enhances purity.

Purity and Characterization

- Confirmed via NMR, IR, and mass spectrometry.

- Melting point analysis (around 260°C) indicates high purity.

- Crystallization from aqueous media yields stable dihydrochloride salts.

Summary of Preparation Methodology

| Step | Description | Key Conditions | Outcome |

|---|---|---|---|

| Alkylation of Piperidine | Reaction with appropriate alkyl halide or aldehyde | Reflux in ethanol/methanol, presence of base | Formation of N-(2-Piperidinylmethyl)-N-propyl-1-propanamine intermediate |

| Salt Formation | Acidification with HCl | Room temperature, crystallization | Dihydrochloride salt of the target compound |

| Purification | Recrystallization | From ethanol or water | High purity product |

Chemical Reactions Analysis

Types of Reactions

N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₈Cl₂N₂

- Molecular Weight : 271.27 g/mol

- CAS Number : 1220018-78-9

The compound's piperidine ring structure allows it to participate in a range of chemical reactions, making it a valuable building block in synthetic organic chemistry.

Medicinal Chemistry

N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride is primarily studied for its potential therapeutic effects. It has shown promise in various areas:

- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antimicrobial properties, which can be harnessed in developing new antibiotics or antifungal agents.

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, possibly through mechanisms involving apoptosis induction or inhibition of cancer cell proliferation.

Biological Research

The compound is also investigated for its role in biological systems:

- Neuropharmacology : Piperidine derivatives are often explored for their effects on neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders.

- Analgesic and Anti-inflammatory Effects : The compound's structure suggests potential applications in pain management and inflammation reduction.

Synthetic Applications

In synthetic organic chemistry, N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride serves as an essential intermediate:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex pharmaceutical compounds through various chemical transformations, including reductive amination and nucleophilic substitution reactions.

Case Study 1: Antimicrobial Testing

A study conducted on various piperidine derivatives, including N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a potential role for this compound in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer effects of several piperidine derivatives. N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride was noted for its ability to inhibit cell growth in specific cancer cell lines, suggesting further investigation into its mechanisms of action could yield valuable insights into cancer therapy.

Mechanism of Action

The mechanism of action of N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between N-(2-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride and structurally analogous dihydrochloride salts:

| Compound Name | CAS Number | Core Structure | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| N-(2-Piperidinylmethyl)-N-propyl-1-propanamine dihydrochloride | 1220018-78-9 | Piperidine-linked propylamine | Piperidinylmethyl, propylamine | Pharmaceuticals, biochemical intermediates |

| 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone dihydrochloride | 1182708-84-4 | Piperazine-pyrrolidine hybrid | Piperazine, pyrrolidine, ketone | Peptide synthesis, drug scaffolds |

| 3-(Piperidin-4-yl)pyridine dihydrochloride | 301222-60-6 | Piperidine-pyridine fusion | Piperidinyl, pyridine | CNS drug intermediates, enzyme inhibitors |

| [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride | 170353-31-8 | Pyrimidine-substituted piperidine | Pyrimidine, piperidinylmethanamine | Antiviral agents, kinase inhibitors |

Structural and Functional Analysis

- Piperidine vs. Piperazine/Pyrrolidine : The target compound’s piperidine ring (six-membered, one nitrogen) contrasts with piperazine (six-membered, two nitrogens) in 1182708-84-4, which increases hydrogen-bonding capacity and alters basicity. Piperazine derivatives are often used in antipsychotics (e.g., aripiprazole), whereas piperidine is common in analgesics (e.g., fentanyl analogs) .

- Aromatic vs. Aliphatic Moieties : 301222-60-6 incorporates a pyridine ring, enhancing π-π stacking interactions critical for enzyme inhibition, unlike the purely aliphatic target compound. Pyridine-containing analogs are prevalent in kinase inhibitors (e.g., crizotinib) .

- Heterocyclic Diversity : The pyrimidine group in 170353-31-8 introduces nucleobase-like properties, enabling interactions with viral RNA or DNA polymerases, a feature absent in the target compound .

Solubility and Bioavailability

All four compounds are dihydrochloride salts, ensuring high water solubility (>50 mg/mL in aqueous buffers).

Research Findings

- Comparators :

Biological Activity

N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride is characterized by its piperidine structure, which is significant in various pharmaceutical applications. Piperidine derivatives are known for their roles in developing drugs that exhibit antimicrobial, anticancer, and neuropharmacological properties.

Target of Action

Piperidine derivatives, including N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride, interact with multiple biological targets. They are utilized as:

- Anticancer agents

- Antiviral agents

- Antimicrobial agents

- Analgesics and anti-inflammatory drugs .

Biochemical Pathways

The metabolism of this compound typically involves:

- Hydrolysis

- Hydroxylation

- Dealkylation

- O-methylation

These processes can lead to various metabolites that may have distinct biological activities.

Antimicrobial Properties

Research indicates that N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly its ability to induce apoptosis in cancer cells. It has shown promise in preclinical models for various cancers, including breast and prostate cancer.

Pharmacokinetics

The pharmacokinetic profile of N-(2-Piperidinylmethyl)-n-propyl-1-propanamine dihydrochloride suggests that it undergoes significant metabolic transformations. Phase II metabolic reactions may involve glucuronidation or sulfation, which are critical for the detoxification and elimination of the compound from the body.

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated inhibition of Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Activity | Induced apoptosis in cultured cancer cell lines. |

| Study 3 | Pharmacokinetics | Identified metabolic pathways involving glucuronidation. |

These studies underscore the compound's potential as a therapeutic agent across multiple domains.

Q & A

Q. How can researchers resolve discrepancies in NMR spectra caused by diastereomeric impurities?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak AD-H column) or derivatization with chiral resolving agents (e.g., Mosher’s acid). Dynamic NMR at variable temperatures may distinguish rotamers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.